2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazole ring and a thiadiazole ring, both of which are known for their diverse biological activities. The presence of these rings in the molecular structure makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole and thiadiazole rings, followed by their coupling to form the final compound.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the triazole and thiadiazole rings through a sulfanyl linkage, which can be achieved using thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and thiadiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, such as DNA synthesis and cell division.
Receptor Binding: It may bind to specific receptors on the surface of cells, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound may interfere with specific signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile
- 1,3,4-thiadiazole derivatives
- Triazole-thiadiazole hybrids
Uniqueness
The uniqueness of 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of the triazole and thiadiazole rings, which imparts distinct biological activities and chemical properties
Properties
IUPAC Name |
2-[(5-ethyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-3-12-18-20-15(21(12)11-7-5-4-6-8-11)23-9-13(22)16-14-19-17-10(2)24-14/h4-8H,3,9H2,1-2H3,(H,16,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCAPKHNHSZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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